Des-5'-chloro-4-fluorobenzyl Mosapride

Description

BenchChem offers high-quality Des-5'-chloro-4-fluorobenzyl Mosapride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des-5'-chloro-4-fluorobenzyl Mosapride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

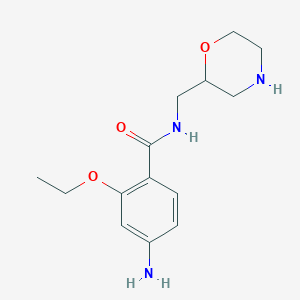

4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGJGKAWROUGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434621 | |

| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-30-1 | |

| Record name | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride

This is an in-depth technical guide on the synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1), a critical reference standard used in the impurity profiling and metabolic study of the gastroprokinetic agent, Mosapride.

Systematic Name: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide

Role: Impurity Standard / Metabolite Reference / Structural Analogue

Part 1: Executive Summary & Strategic Analysis

Des-5'-chloro-4-fluorobenzyl Mosapride represents the "core scaffold" of the Mosapride molecule, stripped of its two primary functional appendages: the halogenated benzyl tail and the chlorine atom on the benzamide ring.

In pharmaceutical development, this compound is essential for:

-

Impurity Profiling: Validating the purity of the starting material (4-amino-2-ethoxybenzoic acid) and the stability of the final API against debenzylation and dechlorination.

-

Metabolic Mapping: Identifying in vivo metabolites formed via dual pathways (N-dealkylation and reductive dechlorination).

Retrosynthetic Architecture

To ensure high purity and structural integrity, a Convergent Synthesis Strategy is superior to degradative approaches. The pathway is divided into two distinct fragment syntheses followed by a coupling event and a final deprotection.

-

Fragment A (Acid): 4-Amino-2-ethoxybenzoic acid.[1] (Avoids the chlorination step typical of Mosapride synthesis).[2]

-

Fragment B (Amine): 2-(Aminomethyl)-4-benzylmorpholine. (Uses a benzyl protecting group as a surrogate for the 4-fluorobenzyl group, allowing for clean removal).

-

Convergence: Amide coupling followed by catalytic hydrogenolysis.

Part 2: Synthesis Pathways & Protocols

Phase 1: Synthesis of Fragment A (The Acid)

Target: 4-Amino-2-ethoxybenzoic acid Starting Material: Methyl 4-acetamido-2-hydroxybenzoate (or 4-Aminosalicylic acid, PAS)

This phase mirrors the industrial Mosapride route but strictly omits the chlorination (NCS) step .

-

O-Alkylation (Ethylation):

-

Reagents: Ethyl iodide (EtI), Potassium carbonate (

), DMF. -

Mechanism: Williamson ether synthesis. The phenoxide ion attacks the ethyl iodide.

-

Protocol: Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in DMF. Add

(1.5 eq) and stir at RT for 30 min. Add EtI (1.2 eq) dropwise. Heat to 60°C for 4-6 hours. Quench with water, filter the precipitate. -

Control Point: Monitor disappearance of phenolic -OH by TLC/HPLC.

-

-

Hydrolysis:

-

Reagents: NaOH (aq), Ethanol.

-

Reaction: Saponification of the methyl ester and deprotection of the acetamide (if starting with acetamido).

-

Protocol: Reflux the intermediate in 10% NaOH/EtOH for 3 hours. Acidify with HCl to pH 4-5 to precipitate the free acid.

-

Yield: Typically >85%.[3][]

-

Phase 2: Synthesis of Fragment B (The Amine)

Target: 2-(Aminomethyl)-4-benzylmorpholine Rationale: We use a simple benzyl (Bn) group instead of the 4-fluorobenzyl group found in Mosapride. The Bn group is easier to remove via hydrogenolysis to yield the final secondary amine.

-

Ring Construction (Cyclization):

-

Reagents: Benzylamine, Epichlorohydrin, Sulfuric acid.

-

Step A: React Benzylamine with Epichlorohydrin to form the chlorohydrin intermediate.

-

Step B: Cyclization using concentrated

to close the morpholine ring. -

Intermediate: 2-(Chloromethyl)-4-benzylmorpholine.

-

-

Gabriel Synthesis (Amination):

-

Reagents: Potassium Phthalimide, Hydrazine Hydrate (or Methylamine).

-

Reaction: Nucleophilic substitution of the chloride by phthalimide, followed by hydrazinolysis.

-

Protocol: React 2-(chloromethyl)-4-benzylmorpholine with Potassium Phthalimide in DMF (100°C, 4h). Isolate the phthalimido-derivative. Treat with Hydrazine Hydrate in Ethanol (Reflux, 2h) to release the primary amine.

-

Product: 2-(Aminomethyl)-4-benzylmorpholine.

-

Phase 3: Coupling and Deprotection (Convergence)

Step 3.1: Amide Coupling

Reaction: Condensation of Fragment A and Fragment B.

-

Reagents: CDI (1,1'-Carbonyldiimidazole) or EDCI/HOBt, THF or DCM.

-

Protocol:

-

Dissolve 4-Amino-2-ethoxybenzoic acid (1.0 eq) in dry THF.

-

Add CDI (1.1 eq) and stir at RT for 1 hour (Activation: CO2 evolution).

-

Add 2-(Aminomethyl)-4-benzylmorpholine (1.0 eq).

-

Stir at RT for 12 hours.

-

Workup: Evaporate solvent, dissolve residue in DCM, wash with sat.

and brine. Dry over -

Intermediate: 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-2-ethoxybenzamide.

-

Step 3.2: Catalytic Hydrogenolysis (Final Step)

Reaction: Removal of the Benzyl protecting group.

-

Reagents: 10% Pd/C, Hydrogen gas (

), Methanol/Acetic Acid.[1] -

Protocol:

-

Dissolve the coupled intermediate in Methanol (with 1% Acetic Acid to protonate the amine and prevent catalyst poisoning).

-

Add 10% Pd/C (10 wt% loading).

-

Hydrogenate at 40-50 psi (3-4 bar) at RT for 6-12 hours.

-

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Neutralize with

, extract into DCM, and concentrate. -

Purification: Recrystallization from Ethanol/Ether or Prep-HPLC.

-

Part 3: Visualization of the Pathway

The following diagram illustrates the convergent synthesis workflow, highlighting the critical divergence from the standard Mosapride pathway (omission of chlorination and use of a labile benzyl group).

Caption: Convergent synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride via non-chlorinated benzamide and N-benzyl morpholine fragments.

Part 4: Data Summary & Validation Parameters

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 170799-30-1 | Specific to the des-chloro, des-fluorobenzyl analog |

| Molecular Formula | ||

| Molecular Weight | 279.34 g/mol | |

| Appearance | White to Off-white Solid | |

| Solubility | DCM, Methanol, DMSO | Poorly soluble in water (free base) |

Analytical Control (Self-Validating System)

To ensure the synthesized compound is the correct reference standard:

-

1H-NMR (DMSO-d6):

-

Benzamide Ring: Look for the characteristic ABX system (or similar pattern depending on substitution) of the 2,4-disubstituted benzene. Crucially, the absence of the Chlorine at position 5 results in a specific coupling pattern (H-5 and H-6 coupling) distinct from Mosapride (which has a singlet or weak coupling due to Cl).

-

Ethoxy Group: Triplet (~1.3 ppm) and Quartet (~4.0 ppm).

-

Morpholine Ring: Multiplets at 2.5–3.5 ppm.

-

Missing Benzyl: Confirm absence of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic

singlet.

-

-

Mass Spectrometry (ESI+):

-

Parent Ion:

m/z. -

Fragmentation: Absence of the characteristic chlorine isotope pattern (

3:1 ratio).

-

-

HPLC Purity:

-

Column: C18 (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient Acetonitrile / 0.1% Formic Acid in Water.

-

Retention Time: Will be significantly earlier (more polar) than Mosapride due to the loss of the lipophilic benzyl and chloro groups.

-

References

-

Kato, S., et al. (1991).[1] Novel benzamides as selective and potent gastrokinetic agents.[1] 2. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 616-624.[1] (Foundational chemistry for Mosapride scaffold synthesis).

-

Toronto Research Chemicals. (2025). N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride. Retrieved from [Link]

Sources

Des-5'-chloro-4-fluorobenzyl Mosapride mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of Mosapride and its Derivatives, Clarifying the Role of the Synthetic Intermediate Des-5'-chloro-4-fluorobenzyl Mosapride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the gastroprokinetic agent Mosapride. It clarifies the identity of Des-5'-chloro-4-fluorobenzyl Mosapride as a synthetic intermediate rather than a pharmacologically active metabolite and delves into the well-established pharmacology of Mosapride and its primary active metabolite, Des-4-fluorobenzyl Mosapride (M1). The guide explores the molecular interactions with serotonin receptors, the subsequent signaling cascades, and the key experimental methodologies employed to elucidate these mechanisms. This document is intended to serve as an authoritative resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology.

Introduction: Defining Des-5'-chloro-4-fluorobenzyl Mosapride

In the landscape of pharmaceutical development, a precise understanding of a compound's identity is paramount. Des-5'-chloro-4-fluorobenzyl Mosapride is a chemical entity structurally related to the gastroprokinetic drug Mosapride. However, it is crucial to clarify that this compound is primarily recognized as an intermediate in the chemical synthesis of Mosapride.[1] Its structure is distinct from Mosapride as it lacks both the chlorine atom at the 5-position of the benzamide ring and the 4-fluorobenzyl group on the morpholine ring.[1] Consequently, direct pharmacological data, including a defined mechanism of action for Des-5'-chloro-4-fluorobenzyl Mosapride, is not available in the current scientific literature.

This guide, therefore, will focus on the well-characterized pharmacology of the parent compound, Mosapride, and its principal active metabolite, providing the in-depth mechanistic insights relevant to researchers in this field.

The Core Mechanism of Action: Mosapride as a Selective 5-HT4 Receptor Agonist

Mosapride's therapeutic efficacy as a gastroprokinetic agent is primarily attributed to its activity as a selective serotonin 5-HT4 receptor agonist.[2][3][4] These receptors are predominantly located on presynaptic cholinergic neurons within the myenteric plexus of the gastrointestinal tract.[3][5]

Molecular Interaction and Signaling Cascade

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to the Gs alpha subunit.[6][7][8] This interaction initiates a downstream signaling cascade:

-

Activation of Adenylyl Cyclase: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9][10][11]

-

Elevation of Intracellular cAMP: The resulting increase in intracellular cAMP levels acts as a second messenger.[10][12]

-

Protein Kinase A (PKA) Activation: cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins.[7][9]

-

Enhanced Acetylcholine Release: In the context of enteric neurons, this signaling cascade facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals.[1][3][13]

The increased availability of ACh in the neuromuscular junction of the gut wall enhances smooth muscle contraction and promotes coordinated peristaltic activity, leading to accelerated gastric emptying and improved gastrointestinal motility.[3][13][14]

The Contribution of the Active Metabolite: Des-4-fluorobenzyl Mosapride (M1)

Mosapride is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, Des-4-fluorobenzyl Mosapride, also known as M1.[3][15][16] M1 itself exhibits pharmacological activity and contributes to the overall therapeutic effect of Mosapride administration.

Dual Pharmacological Profile of M1

Interestingly, the M1 metabolite possesses a dual mechanism of action:

-

5-HT4 Receptor Agonism: M1 retains agonist activity at the 5-HT4 receptor, thereby contributing to the prokinetic effects of the parent drug.[17][18] Studies in isolated guinea-pig ileum have shown that M1 enhances electrically-evoked contractions, although with a potency approximately two times less than that of Mosapride.[17]

-

5-HT3 Receptor Antagonism: In addition to its 5-HT4 agonism, M1 is a potent antagonist of the 5-HT3 receptor.[1][2][17] This antagonistic activity is significantly more potent than that of the parent Mosapride.[1] 5-HT3 receptors are ligand-gated ion channels involved in the emetic reflex and visceral pain sensation. Antagonism of these receptors can contribute to anti-emetic effects and a reduction in visceral hypersensitivity.[19]

The dual action of the M1 metabolite broadens the pharmacological profile of Mosapride, potentially contributing to its efficacy in treating a range of gastrointestinal symptoms beyond just impaired motility.

| Compound | Primary Mechanism | Secondary Mechanism |

| Mosapride | Selective 5-HT4 Receptor Agonist[2][3] | Weak 5-HT3 Receptor Antagonist[19][20] |

| Des-4-fluorobenzyl Mosapride (M1) | 5-HT4 Receptor Agonist[17][18] | Potent 5-HT3 Receptor Antagonist[1][17] |

Key Experimental Protocols for Mechanistic Elucidation

The mechanism of action of compounds like Mosapride is determined through a series of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

These assays are the gold standard for determining the affinity of a ligand for its receptor.[21][22]

-

Objective: To quantify the binding affinity (Ki) of Mosapride and its metabolites to the 5-HT4 receptor.

-

Methodology:

-

Membrane Preparation: Homogenates of tissues or cells expressing the 5-HT4 receptor (e.g., guinea-pig striatum) are prepared.[23]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of the unlabeled test compound (Mosapride).[1][23]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via filtration.[22]

-

Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding), from which the Ki (inhibition constant) is derived.

-

These functional assays measure the downstream signaling effects of receptor activation.[12][24]

-

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of Mosapride at the 5-HT4 receptor.

-

Methodology:

-

Cell Culture: Cells engineered to express the human 5-HT4 receptor (e.g., HEK-293 cells) are cultured.[25]

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound (Mosapride).[25]

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.[26]

-

cAMP Detection: The concentration of cAMP is measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporter systems.[26][27]

-

Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).[28]

-

Ex Vivo Tissue Preparations

-

Objective: To assess the physiological effect of the compound on gastrointestinal smooth muscle contractility.

-

Methodology:

-

Tissue Isolation: A segment of animal intestine, typically guinea-pig ileum, is isolated and mounted in an organ bath containing a physiological salt solution.[17]

-

Stimulation: The tissue is subjected to electrical field stimulation to induce cholinergic nerve-mediated contractions.

-

Compound Application: Mosapride is added to the organ bath at various concentrations.

-

Measurement: The change in muscle tension (contraction) is recorded using a force transducer. An increase in the amplitude of electrically-evoked contractions indicates enhanced acetylcholine release.[17]

-

Conclusion

While Des-5'-chloro-4-fluorobenzyl Mosapride is a key intermediate in the synthesis of Mosapride, it is the parent compound and its active metabolite, M1, that are of pharmacological significance. Mosapride exerts its primary prokinetic effect through selective agonism at 5-HT4 receptors, leading to enhanced acetylcholine release in the enteric nervous system. This action is complemented by its active metabolite, M1, which not only contributes to 5-HT4 receptor agonism but also exhibits potent 5-HT3 receptor antagonism. A thorough understanding of these mechanisms, validated through a suite of in vitro and ex vivo experiments, is essential for the continued development of targeted and effective therapies for gastrointestinal motility disorders.

References

-

Brown, A. M., & Young, J. M. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 114(7), 1397–1404. [Link]

-

Hoffman, J. M., et al. (2012). Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity. Gastroenterology, 142(4), 844–854.e4. [Link]

-

Wikipedia. (2023, December 1). Mosapride. In Wikipedia. [Link]

-

Zynapte RxHive. (n.d.). Mosapride. Retrieved February 20, 2026, from [Link]

-

Karasawa, T., et al. (1993). Pharmacological Effects of the New Gastroprokinetic Agent Mosapride Citrate and Its Metabolites in Experimental Animals. Arzneimittelforschung, 43(10), 1078-83. [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved February 20, 2026, from [Link]

-

Patsnap Synapse. (2024, June 21). What are 5-HT4 receptor agonists and how do they work?. [Link]

-

Taylor & Francis Online. (n.d.). 5-HT4 receptor – Knowledge and References. Retrieved February 20, 2026, from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved February 20, 2026, from [Link]

-

Tonini, M., et al. (2001). Functions of peripheral 5-hydroxytryptamine receptors, especially 5-hydroxytryptamine4 receptor, in gastrointestinal motility. Journal of Gastroenterology, 36(10), 653-62. [Link]

-

Woldemichael, E. Z., & Sriram, K. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 1-10. [Link]

-

Li, K., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. [Link]

-

ResearchGate. (n.d.). Proposed metabolic profile of mosapride in humans. [Link]

-

Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

-

De Maeyer, J. H., et al. (2010). New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert Opinion on Investigational Drugs, 19(6), 797-805. [Link]

-

Kim, D. Y., & Park, K. (2016). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Journal of Neurogastroenterology and Motility, 22(1), 22-37. [Link]

-

Lucas, G., & Hen, R. (2020). Translating the promise of 5HT4 receptor agonists for the treatment of depression. Psychological Medicine, 50(5), 721-729. [Link]

-

ResearchGate. (n.d.). Mosapride: In Gastrointestinal Disorders. [Link]

-

Gergs, U., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(3), 1485–1498. [Link]

-

Inxight Drugs. (n.d.). MOSAPRIDE. Retrieved February 20, 2026, from [Link]

-

Veeprho. (n.d.). Mosapride Impurities and Related Compound. Retrieved February 20, 2026, from [Link]

-

Beuming, T., et al. (2013). A Hybrid Structural Approach to Analyze Ligand Binding by the Serotonin Type 4 Receptor (5-HT4). Molecular & Cellular Proteomics, 12(5), 1254–1267. [Link]

-

Conklin, B. R., et al. (2008). Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor. PLoS ONE, 3(2), e1553. [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics of the gastroprokinetic agent mosapride citrate after single oral administration in horses. Retrieved February 20, 2026, from [Link]

-

MDPI. (2023). Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro. International Journal of Molecular Sciences, 24(16), 12698. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Modified 5‐HT4R agonists activate the 5‐HT4R and are minimally... [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 20, 2026, from [Link]

-

Beattie, D. T., et al. (2011). The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers in Pharmacology, 2, 25. [Link]

-

Kim, D. Y., et al. (2013). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Archives of Pharmacal Research, 36(7), 871-8. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT4 receptor. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). EP1515958A2 - Process for the synthesis of mosapride.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mosapride Citrate Hydrate?. [Link]

-

American Journal of Physiology-Gastrointestinal and Liver Physiology. (1998). 5-HT4 receptor agonists and δ-opioid receptor antagonists act synergistically to stimulate colonic propulsion. American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(5), G969-G974. [Link]

Sources

- 1. Des-5'-chloro-4-fluorobenzyl Mosapride | 170799-30-1 | Benchchem [benchchem.com]

- 2. Mosapride - Wikipedia [en.wikipedia.org]

- 3. rxhive.zynapte.com [rxhive.zynapte.com]

- 4. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 5. Functions of peripheral 5-hydroxytryptamine receptors, especially 5-hydroxytryptamine4 receptor, in gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 11. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. veeprho.com [veeprho.com]

- 14. tandfonline.com [tandfonline.com]

- 15. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 26. cAMP-Glo™ Assay [promega.com]

- 27. agilent.com [agilent.com]

- 28. researchgate.net [researchgate.net]

Structural Elucidation of Des-5'-chloro-4-fluorobenzyl Mosapride: A Technical Guide

The following technical guide details the structural elucidation of Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1), a critical process intermediate and specific impurity associated with the gastroprokinetic agent Mosapride.

Executive Summary & Molecular Definition

Des-5'-chloro-4-fluorobenzyl Mosapride (Systematic Name: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide) represents a "double-deletion" analog of the parent API, Mosapride. It is characterized by the absence of two key pharmacophores:

This compound functions primarily as a key synthetic intermediate (the pre-chlorination, pre-benzylation scaffold) but also serves as a reference standard for impurity profiling (Impurity Identification) in regulatory submissions (ICH Q3A/B).

Target Analyte Profile

The following table contrasts the target analyte with the parent API to establish the baseline for structural divergence.

| Feature | Mosapride Citrate (Parent) | Des-5'-chloro-4-fluorobenzyl Mosapride |

| CAS Number | 112885-41-3 | 170799-30-1 |

| Formula | C21H25ClFN3O3 | C14H21N3O3 |

| Mol. Weight | 421.90 g/mol | 279.33 g/mol |

| Key Substituents | 5-Cl, N-(4-F-Benzyl) | Des-Cl, Free Secondary Amine |

| Role | API (5-HT4 Agonist) | Synthetic Intermediate / Impurity |

Isolation & Synthesis Strategy

Unlike metabolic degradation products which are often isolated via semi-preparative HPLC, this compound is typically synthesized rationally to serve as a reference standard. The synthesis confirms the structure through a "bottom-up" approach.

Synthetic Pathway (Retrosynthetic Analysis)

The molecule is assembled by coupling 4-amino-2-ethoxybenzoic acid (lacking the chlorine) with 2-(aminomethyl)morpholine (lacking the benzyl group).

Figure 1: Retrosynthetic assembly of the target analyte. Note the absence of the chlorination step and benzylation step typically required for Mosapride.[1]

Structural Elucidation: The Core Protocols

The confirmation of structure relies on a triad of spectroscopic evidence: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to prove the absence of the benzyl and chloro groups.

-

Ionization: ESI Positive Mode (+ve).

-

Parent Ion: Observed

(Calc for C14H22N3O3: 280.1661). -

Isotopic Pattern: The absence of the characteristic Chlorine isotopic cluster (M and M+2 in 3:1 ratio) is the primary diagnostic for the "Des-5'-chloro" nature.

Fragmentation Pathway (MS/MS)

The fragmentation pattern differs significantly from Mosapride due to the exposed secondary amine on the morpholine ring.

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The ion at m/z 164 confirms the 4-amino-2-ethoxybenzoyl core (without Cl).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of regiochemistry. The key differentiator between Mosapride and this impurity is the aromatic substitution pattern on the benzamide ring.

1H NMR Comparative Analysis (DMSO-d6, 500 MHz)

| Proton Assignment | Mosapride (Parent) | Des-5'-chloro-4-fluorobenzyl (Target) | Diagnostic Significance |

| Benzamide H-3 | ~6.45 ppm (s) | ~6.15 ppm (d, J=2.0 Hz) | Shift: Loss of Cl shielding. |

| Benzamide H-5 | Absent (Cl substituted) | ~6.25 ppm (dd, J=8.5, 2.0 Hz) | Critical Proof: Appearance of H-5 coupled to H-6 confirms Des-chloro. |

| Benzamide H-6 | ~7.70 ppm (s) | ~7.60 ppm (d, J=8.5 Hz) | Coupling: Changes from singlet (in Mosapride) to doublet due to H-5 neighbor. |

| Benzyl -CH2- | ~3.50 ppm (s) | Absent | Confirms loss of Fluorobenzyl group. |

| F-Benzene Ring | 7.10 - 7.40 ppm (m) | Absent | Confirms loss of Fluorobenzyl group. |

| Ethoxy -CH2- | ~4.05 ppm (q) | ~4.00 ppm (q) | Retained functionality. |

Interpretation:

-

The "Des-Chloro" Signal: In Mosapride, the 5-position is blocked by Chlorine, making H-6 a singlet. In the target impurity, H-5 is present, causing H-6 to split into a doublet (ortho coupling ~8.5 Hz). This is the "smoking gun" for the des-chloro structure.

-

The "Des-Benzyl" Signal: The complete disappearance of the aromatic multiplet (7.1–7.4 ppm) and the benzylic methylene singlet confirms the N-dealkylation.

Infrared Spectroscopy (IR)

-

N-H Stretch: A sharp band at ~3300-3400 cm⁻¹ indicates the primary amine (Ar-NH2) and the secondary amide. Crucially, a secondary amine stretch (morpholine N-H) may be visible, distinct from the tertiary amine in Mosapride.

-

C-Cl Stretch: The disappearance of the aryl chloride band (typically 1000-1100 cm⁻¹, though often obscured) supports the MS/NMR data.

Conclusion & Validation

The structural identity of Des-5'-chloro-4-fluorobenzyl Mosapride is confirmed when the following criteria are met:

-

MS: Parent ion m/z 280 with no chlorine isotope pattern .

-

NMR: Presence of an ABX or AMX aromatic system on the benzamide ring (indicating three protons: H-3, H-5, H-6) rather than the two singlets seen in Mosapride.

-

Synthesis: Co-elution with a reference standard prepared via the coupling of 4-amino-2-ethoxybenzoic acid and 2-(aminomethyl)morpholine.

This elucidation allows for the accurate tracking of this compound as a process impurity (arising from unchlorinated starting material) rather than a degradation product of the final API.

References

-

BenchChem. "Des-5'-chloro-4-fluorobenzyl Mosapride | 170799-30-1." BenchChem Database. Accessed February 20, 2026. Link

-

BOC Sciences. "Des-5'-chloro-4-fluorobenzyl Mosapride Impurity Standard." BOC Sciences Product Catalog. Accessed February 20, 2026.

-

Splendid Lab. "Des-5-chloro-4-fluorobenzyl Mosapride - Chemical Structure and Product Image." Splendid Lab API Impurities. Accessed February 20, 2026. Link

-

PubChem. "Mosapride Citrate | C21H25ClFN3O3."[3] National Library of Medicine.[3] Accessed February 20, 2026. Link[3]

-

Cayman Chemical. "Des-4-fluorobenzyl Mosapride (Metabolite Reference)." Cayman Chemical.[1] Accessed February 20, 2026. Link

Sources

- 1. Des-5'-chloro-4-fluorobenzyl Mosapride | 170799-30-1 | Benchchem [benchchem.com]

- 2. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 5. CN111505154A - Detection method for mosapride citrate and five key impurities in preparation thereof - Google Patents [patents.google.com]

Des-5'-chloro-4-fluorobenzyl Mosapride CAS number 170799-30-1

An In-Depth Technical Guide to:

Structural Identity, Synthesis, and Impurity Fate Mapping

Executive Summary

In the development of gastroprokinetic agents like Mosapride Citrate, the rigorous control of impurities is mandated by ICH Q3A/B guidelines. represents a critical "double-deletion" analog—structurally defined by the absence of the halogenated moieties (the 5-chloro group on the benzamide ring and the 4-fluorobenzyl group on the morpholine tail) characteristic of the parent API.

This guide serves as a technical blueprint for researchers to synthesize, characterize, and track this specific compound. It functions not merely as a catalogue of data, but as a procedural asset for establishing this molecule as a Certified Reference Standard (CRS) in analytical method validation.

Chemical Identity & Structural Logic

To accurately control an impurity, one must first understand its structural genealogy. Mosapride is a 5-HT4 agonist built on a benzamide scaffold. The target compound, CAS 170799-30-1, is the "naked" scaffold.

Table 1: Comparative Chemical Identity

| Feature | Mosapride (Parent API) | Metabolite M1 (Des-4-fluorobenzyl) | Target: CAS 170799-30-1 |

| CAS Number | 112885-41-3 (Free base) | 152013-26-8 | 170799-30-1 |

| Structure Name | 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)morpholin-2-yl]methyl]benzamide | 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide |

| Formula | C21H25ClFN3O3 | C14H20ClN3O3 | C14H21N3O3 |

| Mol.[][2][] Weight | 421.90 g/mol | 313.78 g/mol | 279.34 g/mol |

| Key Difference | Full Structure | Lacks Fluorobenzyl tail | Lacks Fluorobenzyl tail AND 5-Chloro head |

Scientific Insight: The absence of the chlorine atom at the C5 position significantly alters the electronic environment of the aromatic ring, shifting the NMR splitting pattern from two singlets (para-like isolation in Mosapride) to an ABX system. This spectral signature is the primary method for distinguishing CAS 170799-30-1 from the M1 metabolite in complex mixtures [1, 2].

Synthesis of the Reference Standard

Isolating this impurity from a degradation matrix is inefficient due to low abundance. The authoritative approach for generating a reference standard is de novo synthesis using a convergent strategy.

Retro-Synthetic Analysis

The molecule can be disconnected at the amide bond, revealing two key building blocks:

-

Acid Moiety: 4-Amino-2-ethoxybenzoic acid (Non-chlorinated).

-

Amine Moiety: 2-(Aminomethyl)morpholine (Non-benzylated).

Protocol: Direct Amide Coupling

Note: This protocol prioritizes high purity (>98%) for use as an analytical standard.

Reagents:

-

4-Amino-2-ethoxybenzoic acid (1.0 eq)

-

2-(Aminomethyl)morpholine (1.1 eq)

-

EDC[]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DMF (Dimethylformamide) (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 4-amino-2-ethoxybenzoic acid in anhydrous DMF under nitrogen atmosphere. Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester. Causality: Pre-activation prevents side reactions and ensures the amine attacks the carbonyl efficiently.

-

Coupling: Dropwise add 2-(aminomethyl)morpholine dissolved in DMF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench & Extraction: Dilute with ethyl acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: The crude product is often an oil. Purify via Flash Column Chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH. The amine on the morpholine ring makes the compound polar; ammonium hydroxide prevents tailing on silica.

-

Salt Formation (Optional but Recommended): Treat the free base with 1.0 eq of fumaric or oxalic acid in ethanol to generate a crystalline solid, which is more stable for long-term storage as a reference standard [3].

Visualization: Synthesis & Impurity Fate Map

Understanding where this impurity originates in the commercial process is vital for mitigation. It typically arises from Raw Material Impurity Carryover (non-chlorinated starting material) coupled with Incomplete Benzylation or Degradation .

Figure 1: Impurity Fate Map illustrating the divergence of CAS 170799-30-1 from the main Mosapride synthetic pathway.

Analytical Characterization Protocols

To validate the synthesized reference standard, the following analytical data must be acquired.

A. NMR Spectroscopy (Predicted Signatures)

The key to identifying CAS 170799-30-1 is the aromatic region. Unlike Mosapride (two singlets), this compound displays an ABX pattern due to the unsubstituted C5 position.

Table 2: Diagnostic NMR Signals (DMSO-d6)

| Position | Proton Type | Multiplicity | Approx.[4] Shift (ppm) | Interpretation |

| Aromatic H-6 | Ar-H | Doublet (d, J~8.5Hz) | 7.60 - 7.70 | Ortho coupling to H-5. |

| Aromatic H-3 | Ar-H | Doublet (d, J~2.0Hz) | 6.10 - 6.20 | Meta coupling to H-5; shielded by Amino/Ethoxy. |

| Aromatic H-5 | Ar-H | Doublet of Doublets (dd) | 6.25 - 6.35 | Coupled to H-6 (ortho) and H-3 (meta). |

| Morpholine NH | Amine | Broad Singlet | 2.00 - 3.00 | Exchangeable; confirms absence of Benzyl group. |

B. HPLC Method for Impurity Profiling

This method separates the polar CAS 170799-30-1 from the hydrophobic Mosapride parent.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5). Rationale: Neutral pH ensures the morpholine amine is partially deprotonated, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 5% B (Retains polar impurities like CAS 170799-30-1)

-

10 min: 30% B

-

25 min: 90% B (Elutes Mosapride)

-

-

Detection: UV at 274 nm (Benzamide absorption max).

-

Expected Elution Order: CAS 170799-30-1 (Early, ~4-6 min) < M1 Metabolite < Mosapride (Late, ~18-20 min).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 132935, Des-4-fluorobenzyl Mosapride. Retrieved from [Link]

Sources

Technical Guide: The Role of Des-5'-chloro-4-fluorobenzyl Mosapride in Drug Development

The following technical guide details the structural role, synthetic utility, and analytical profile of Des-5'-chloro-4-fluorobenzyl Mosapride , a critical chemical entity in the development and quality control of Mosapride Citrate.

Executive Summary

Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1) represents the core pharmacophore scaffold of the gastroprokinetic agent Mosapride.[1] Chemically defined as 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide , this molecule lacks both the halogenated benzyl moiety and the aryl chlorine atom found in the active pharmaceutical ingredient (API).

In the context of drug development, it serves two distinct high-value functions:

-

Synthetic Precursor: It acts as the foundational "skeleton" in convergent synthesis strategies where functionalization (chlorination and benzylation) occurs at late stages to maximize diversity in Structure-Activity Relationship (SAR) studies.

-

Critical Quality Attribute (CQA) Marker: In commercial manufacturing, it is a vital reference standard for monitoring "double-deficiency" process impurities—specifically detecting the failure of upstream chlorination and benzylation steps.

Chemical Architecture & Properties

Understanding the physicochemical baseline of this intermediate is prerequisite for developing robust separation methods.

Structural Identity

-

IUPAC Name: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide[1]

-

CAS Number: 170799-30-1[1]

-

Molecular Formula: C₁₄H₂₁N₃O₃

-

Molecular Weight: 279.34 g/mol

-

Key Structural Features:

-

Benzamide Core: Electron-rich aniline ring (4-amino, 2-ethoxy) susceptible to electrophilic aromatic substitution (e.g., chlorination).

-

Morpholine Side Chain: Secondary amine functionality, acting as a nucleophile for subsequent alkylation.

-

Comparative Structural Analysis

The following table contrasts the intermediate with the final API and the primary metabolite (Des-4-fluorobenzyl Mosapride).

| Feature | Des-5'-chloro-4-fluorobenzyl Mosapride | Des-4-fluorobenzyl Mosapride | Mosapride (API) |

| CAS | 170799-30-1 | 152013-26-8 | 112885-42-4 |

| Role | Scaffold / Impurity Standard | Key Intermediate / Metabolite (M1) | Active Drug |

| 5-Position | Hydrogen (H) | Chlorine (Cl) | Chlorine (Cl) |

| Morpholine N | Hydrogen (H) | Hydrogen (H) | 4-Fluorobenzyl |

| Lipophilicity | Low (Polar) | Moderate | High |

| HPLC Elution | Early (Fronting) | Mid-stream | Late (Retained) |

Synthetic Pathways & Mechanistic Role

The utility of Des-5'-chloro-4-fluorobenzyl Mosapride depends on the chosen synthetic strategy.[1] It is the product of the "naked" coupling between the benzoic acid derivative and the morpholine amine.

Pathway A: The "Late-Stage Functionalization" Route

In research settings, this intermediate allows chemists to synthesize a library of Mosapride analogues. By establishing the amide bond first, the scaffold can be divergently modified.

Step 1: Amide Coupling (Scaffold Formation)

-

Reagents: 4-amino-2-ethoxybenzoic acid + 2-(aminomethyl)morpholine.[1]

-

Catalyst: CDI (Carbonyldiimidazole) or EDC/HOBt.

-

Outcome: Formation of Des-5'-chloro-4-fluorobenzyl Mosapride.[1][]

Step 2: Regioselective Chlorination

-

Reagent: N-Chlorosuccinimide (NCS) in DMF.

-

Mechanism: Electrophilic aromatic substitution. The amino and ethoxy groups activate the 5-position, directing the chlorine atom precisely to the target site.

-

Product: Des-4-fluorobenzyl Mosapride (The "Standard" Intermediate).[3][4]

Step 3: N-Alkylation

-

Reagent: 4-Fluorobenzyl chloride + K₂CO₃.

-

Outcome: Final Mosapride API.

Pathway B: The "Impurity Origin" (Standard Industrial Route)

In the standard industrial route, chlorination is performed on the benzoic acid before coupling. Here, Des-5'-chloro-4-fluorobenzyl Mosapride appears only as an impurity if the starting material (4-amino-2-ethoxybenzoic acid) contains unchlorinated residues.

Visualization of Synthetic Logic:

Analytical Control & Experimental Protocols

Because this compound lacks the lipophilic benzyl group and the chlorine atom, it is significantly more polar than Mosapride. This polarity difference is the basis for its detection in Quality Control (QC).

HPLC Method for Impurity Profiling

To validate the purity of Mosapride, one must prove the absence of the Des-5'-chloro-4-fluorobenzyl intermediate.

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5µm).

-

Mobile Phase:

-

Buffer: 20mM Phosphate buffer (pH 3.0).

-

Organic: Acetonitrile.

-

Gradient: 10% Organic (0 min) → 60% Organic (20 min).

-

-

Detection: UV at 274 nm (Absorption max of the benzamide moiety).

-

Elution Order:

-

Des-5'-chloro-4-fluorobenzyl Mosapride (Most Polar, elutes ~4-6 min).

-

Des-4-fluorobenzyl Mosapride (Intermediate Polarity, elutes ~8-10 min).

-

Mosapride (Least Polar, elutes ~15-18 min).

-

Protocol: Synthesis of Reference Standard

If commercial standards are unavailable, the scaffold can be synthesized for analytical validation.

Step-by-Step Methodology:

-

Activation: Dissolve 4-amino-2-ethoxybenzoic acid (1.0 eq) in anhydrous DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.

-

Coupling: Add 2-(aminomethyl)morpholine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq). Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). The product is polar; multiple extractions or continuous extraction may be required.

-

Purification: The crude amine is often an oil. Purify via Column Chromatography using a polar eluent (Dichloromethane/Methanol 9:1).

-

Validation: Confirm structure via ¹H-NMR (Look for the absence of aromatic Cl-isotope pattern and absence of benzyl protons).

References

-

BenchChem. (2025).[5][6] Des-5'-chloro-4-fluorobenzyl Mosapride: Structure and Properties. Retrieved from

-

BOC Sciences. (n.d.). Mosapride Impurities and Degradation Profiles. Retrieved from

-

Toronto Research Chemicals. (2024). N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride Standards. Retrieved from

-

National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: Mosapride Synthesis & Metabolites. Retrieved from

-

PubChem. (2024). Compound Summary: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide.[1] Retrieved from

Sources

A Technical Guide to Elucidating the Receptor Binding Affinity of Des-5'-chloro-4-fluorobenzyl Mosapride

This guide provides a comprehensive framework for determining the receptor binding affinity of Des-5'-chloro-4-fluorobenzyl Mosapride, a key synthetic intermediate of the gastroprokinetic agent, Mosapride. While Mosapride's activity as a selective 5-HT₄ receptor agonist is well-documented, the pharmacological profile of this particular analogue remains uncharacterized. This document outlines the scientific rationale, experimental design, and detailed protocols necessary to elucidate its binding characteristics, specifically at the human 5-HT₄ receptor.

Introduction: The Scientific Imperative

Mosapride citrate enhances gastrointestinal motility through its action as a selective serotonin 5-HT₄ receptor agonist.[1] Its metabolism primarily involves the removal of the 4-fluorobenzyl group to form an active metabolite, Des-4-fluorobenzyl Mosapride.[2][3] The subject of this guide, Des-5'-chloro-4-fluorobenzyl Mosapride, also known as 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is a synthetic precursor to Mosapride, lacking both the 5-chloro substituent on the benzamide ring and the 4-fluorobenzyl group on the morpholine ring.[4]

Understanding the receptor binding affinity of this intermediate is crucial for a comprehensive structure-activity relationship (SAR) analysis of the Mosapride scaffold. The absence of the 4-fluorobenzyl group, which contributes to high-affinity 5-HT₄ receptor agonism, and the 5-chloro group, suggests that this analogue may exhibit significantly altered bioactivity.[5] It is hypothesized that these modifications would lead to a reduced affinity for the 5-HT₄ receptor. This guide provides the experimental blueprint to test this hypothesis.

Foundational Concepts: Receptor-Ligand Interactions

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] To quantify the interaction between a novel compound (the "ligand") and this receptor, we employ radioligand binding assays. These assays are the gold standard for measuring the affinity of a ligand for its target receptor.[7]

The primary method detailed herein is a competitive radioligand binding assay. This technique measures the ability of our unlabeled test compound, Des-5'-chloro-4-fluorobenzyl Mosapride, to compete with a high-affinity radiolabeled ligand for binding to the 5-HT₄ receptor. The data from this assay allows for the determination of the half-maximal inhibitory concentration (IC₅₀), which can then be used to calculate the inhibitor constant (Kᵢ), a true measure of the compound's binding affinity.[5]

Experimental Design & Rationale

Choice of Receptor Preparation

To ensure translational relevance, the use of a human 5-HT₄ receptor is paramount. Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or C6-glial cells expressing the human 5-HT₄ receptor, provide a consistent and high-density source of the receptor, minimizing variability between experiments.[1] These cell lines have been previously validated for 5-HT₄ receptor binding studies.[1][8]

Selection of Radioligand

[³H]-GR113808 is a highly selective and high-affinity antagonist for the 5-HT₄ receptor, making it an ideal radioligand for competitive binding assays.[9][10] Its well-characterized binding properties provide a robust basis for quantifying the affinity of a competing ligand.

Assay Format: Filtration vs. Scintillation Proximity Assay (SPA)

The traditional method for separating bound from free radioligand is vacuum filtration.[7][11] This guide will also discuss the Scintillation Proximity Assay (SPA) as a high-throughput alternative that requires no separation step.[12][13] SPA utilizes microbeads coated with receptor-capturing molecules and impregnated with a scintillant. Only radioligand bound to the receptor-coated bead is close enough to excite the scintillant, generating a detectable signal.[14]

Detailed Experimental Protocols

Preparation of Cell Membranes

This protocol is for CHO cells stably expressing the human 5-HT₄ receptor.

-

Cell Culture: Culture CHO-h5-HT₄ cells to ~90% confluency in appropriate media.

-

Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Homogenization: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron homogenizer.

-

Isolation of Membranes: Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Final Preparation: Wash the membrane pellet with homogenization buffer, re-centrifuge, and resuspend the final pellet in assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

Competitive Radioligand Binding Assay (Filtration Method)

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[11]

-

50 µL of various concentrations of Des-5'-chloro-4-fluorobenzyl Mosapride (or vehicle for total binding, or a saturating concentration of a non-radiolabeled 5-HT₄ antagonist like GR113808 for non-specific binding).

-

50 µL of [³H]-GR113808 at a fixed concentration (typically near its Kₔ value, e.g., 0.2 nM).[9]

-

100 µL of the cell membrane preparation (containing a predetermined optimal amount of protein).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[11]

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8][11]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis

-

Competition Curve: Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the concentration of Des-5'-chloro-4-fluorobenzyl Mosapride.

-

IC₅₀ Determination: Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[8]

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[5][15]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand ([³H]-GR113808) used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Data Presentation and Interpretation

The binding affinity of Des-5'-chloro-4-fluorobenzyl Mosapride should be compared to the parent compound, Mosapride, and its primary metabolite to understand the impact of the structural modifications.

| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |

| Mosapride | 5-HT₄ (guinea pig ileum) | [³H]GR113808 | 84.2 | [12] |

| Des-4-fluorobenzyl Mosapride | 5-HT₄ | [³H]GR113808 | Data not available | |

| Des-5'-chloro-4-fluorobenzyl Mosapride | h5-HT₄ (recombinant) | [³H]GR113808 | To be determined |

Visualizing Key Processes

5-HT₄ Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling cascade initiated by 5-HT₄ receptor activation.

Caption: 5-HT₄ Receptor Gs-Protein Signaling Cascade.

Radioligand Binding Assay Workflow

This diagram outlines the key steps of the competitive binding assay.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the binding affinity of Des-5'-chloro-4-fluorobenzyl Mosapride at the human 5-HT₄ receptor. The resulting Kᵢ value will be a critical piece of data, enabling a more refined understanding of the structure-activity relationships within this class of compounds. A low affinity for the 5-HT₄ receptor would confirm the crucial role of the 5-chloro and 4-fluorobenzyl moieties for high-affinity binding. Conversely, unexpected high affinity could open new avenues for analog development. Future studies could expand on this work by assessing the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist) through cAMP accumulation assays.

References

-

Yoshikawa, T., Yoshida, N., Mine, Y., & Hosoki, K. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 77(1), 53–60. [Link]

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT. Retrieved from [Link]

-

Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Calculator.net. Retrieved from [Link]

-

Wienk, H., IJzerman, A. P., & Guo, D. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]

-

MDPI. (2022, April 13). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

-

Brown, A. M., Gaster, L. M., King, F. D., & Sanger, G. J. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 116(1), 139–146. [Link]

-

Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 15(5), 355–362. [Link]

-

Brown, A. M., Gaster, L. M., King, F. D., & Sanger, G. J. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 116(1), 139–146. [Link]

-

Mialet, J., Berque-Bestel, I., Eftekhari, P., et al. (2000). Isolation of the serotoninergic 5-HT4(e) receptor from human heart and comparative analysis of its pharmacological profile in C6-glial and CHO cell lines. British Journal of Pharmacology, 129(4), 771–781. [Link]

-

TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. Retrieved from [Link]

-

Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Biology. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Wikipedia. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

-

Pellissier, L. P., Sallander, J., Campillo, M., et al. (2009). Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. Journal of Biological Chemistry, 284(17), 11164–11179. [Link]

-

Ghaffari, H., Yousefi, M., Vaezi, G., et al. (2010). Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. Archives of Iranian Medicine, 13(2), 120–125. [Link]

-

Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

-

Joubert, L., et al. (2004). C-Terminal sequences of the mouse 5-HT4(a), 5-HT4(b) and 5-HT4(e) receptors are not essential for their cell surface expression and Gs-coupling properties. Journal of Cell Science, 117(22), 5381-5393. [Link]

-

Wikipedia. (n.d.). 5-HT4 receptor. Wikipedia. Retrieved from [Link]

Sources

- 1. Isolation of the serotoninergic 5-HT4(e) receptor from human heart and comparative analysis of its pharmacological profile in C6-glial and CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Des-5'-chloro-4-fluorobenzyl Mosapride | 170799-30-1 | Benchchem [benchchem.com]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. calculator.academy [calculator.academy]

An In-Depth Technical Guide to the In Vitro Activity of Des-p-fluorobenzyl Mosapride, the Principal Active Metabolite of Mosapride

Introduction

Mosapride is a widely utilized gastroprokinetic agent, recognized for its efficacy in treating functional dyspepsia and gastroesophageal reflux disease.[1] Its therapeutic action is primarily attributed to its selective agonist activity at serotonin 5-HT4 receptors within the gastrointestinal tract, which enhances acetylcholine release and promotes motility.[1][2] However, the pharmacological landscape of Mosapride extends beyond the parent compound. Through metabolic processes in the body, Mosapride is converted into several metabolites, with its primary and most significant active metabolite being Des-p-fluorobenzyl mosapride, often referred to as M1.[3][4][5]

This technical guide will provide a comprehensive examination of the in vitro activity of Des-p-fluorobenzyl mosapride (M1). It is important to note that the compound "Des-5'-chloro-4-fluorobenzyl Mosapride," as specified in the topic, does not appear in the current scientific literature and may be a misnomer. The structural changes implied by this name (removal of both the 5-chloro and 4-fluorobenzyl groups) would represent a significant deviation from Mosapride and its known metabolites. Therefore, this guide will focus on the well-characterized and pharmacologically pivotal M1 metabolite, which involves the removal of the 4-fluorobenzyl group. Understanding the in vitro profile of M1 is crucial for a complete comprehension of Mosapride's mechanism of action and its overall clinical effects.

Metabolic Transformation: From Mosapride to M1

The biotransformation of Mosapride to its primary active metabolite, Des-p-fluorobenzyl mosapride (M1), is a key step in its pharmacology. This metabolic process, primarily occurring in the liver via cytochrome P450 enzymes (notably CYP3A4), involves the N-dealkylation of the morpholine ring, cleaving off the 4-fluorobenzyl group.[1]

Caption: Metabolic conversion of Mosapride to its active metabolite M1.

In Vitro Pharmacological Profile of Des-p-fluorobenzyl mosapride (M1)

The M1 metabolite exhibits a distinct and pharmacologically significant profile, contributing to the overall therapeutic effects observed after the administration of Mosapride. Its activity is characterized by a dual action on two key serotonin receptors: 5-HT4 and 5-HT3.

5-HT4 Receptor Agonism

The primary mechanism for Mosapride's prokinetic effects is its agonist activity at 5-HT4 receptors on cholinergic neurons in the myenteric plexus.[1][6] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of acetylcholine release. This cholinergic stimulation results in increased gastrointestinal motility.

Des-p-fluorobenzyl mosapride (M1) also demonstrates agonist activity at the 5-HT4 receptor. In vitro studies using isolated guinea-pig ileum have shown that M1 can enhance electrically-evoked contractions, a characteristic effect of 5-HT4 agonists.[3] However, its potency is reported to be less than that of the parent compound, Mosapride.[3][7] For instance, one study found the EC50 value for M1 in enhancing these contractions to be 1.2 x 10-7 mol/l, making it twice less potent than Mosapride.[3]

Caption: 5-HT3 receptor antagonist action of M1.

Experimental Protocols for In Vitro Assessment

To characterize the in vitro activity of compounds like M1, specific and validated assays are employed. Below is a representative protocol for assessing 5-HT4 receptor agonist activity.

Protocol: Electrically-Evoked Contractions in Isolated Guinea Pig Ileum

This ex vivo method is a classic pharmacology preparation for evaluating the functional activity of 5-HT4 receptor agonists.

1. Tissue Preparation:

- A male guinea pig is euthanized according to ethical guidelines.

- The ileum is excised and placed in Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.

- Longitudinal muscle strips with the myenteric plexus attached are prepared.

2. Experimental Setup:

- The tissue strips are mounted in an organ bath containing Krebs-Henseleit solution at 37°C.

- One end of the strip is attached to a fixed point, and the other to an isometric force transducer.

- The tissue is subjected to a resting tension (e.g., 1.0 g) and allowed to equilibrate for at least 60 minutes.

- The preparation is stimulated electrically with parameters set to elicit consistent, submaximal cholinergic contractions (e.g., 0.1 Hz, 0.5 ms duration, supramaximal voltage).

3. Compound Evaluation:

- Once stable twitch responses are established, a cumulative concentration-response curve is generated for Des-p-fluorobenzyl mosapride (M1).

- The compound is added to the organ bath in increasing concentrations.

- The enhancement of the electrically-evoked contractions is recorded.

- The results are expressed as a percentage of the maximum response, and an EC50 value (the concentration that produces 50% of the maximal response) is calculated.

4. Validation:

- The 5-HT4 receptor-mediated nature of the response can be confirmed by pre-treating the tissue with a selective 5-HT4 antagonist, which should shift the concentration-response curve of M1 to the right.

Data Summary: Comparative In Vitro Activity

The following table summarizes the key in vitro pharmacological data for Mosapride and its primary active metabolite, Des-p-fluorobenzyl mosapride (M1).

| Compound | Target Receptor | Assay | Potency | Reference |

| Mosapride | 5-HT4 | Radioligand Binding ([3H]GR113808) in Guinea Pig Ileum | Ki: 84.2 nM | [8] |

| 5-HT4 | Electrically-Evoked Contractions in Guinea Pig Ileum | EC50: 73 nM | [9] | |

| Des-p-fluorobenzyl mosapride (M1) | 5-HT4 | Electrically-Evoked Contractions in Guinea Pig Ileum | EC50: 1.2 x 10-7 mol/l (120 nM) | [3] |

| 5-HT3 | Cisplatin-induced emesis in ferrets | ~25x more potent than Mosapride | [3] |

Conclusion

Des-p-fluorobenzyl mosapride (M1) is not merely an inactive byproduct of Mosapride metabolism; it is a pharmacologically active entity with a distinct in vitro profile that significantly contributes to the parent drug's therapeutic effects. While it retains 5-HT4 receptor agonist activity, albeit at a slightly lower potency than Mosapride, its most remarkable feature is its potent 5-HT3 receptor antagonism, far exceeding that of the parent compound. [3][7] This dual mechanism of action—enhancing gastrointestinal motility through 5-HT4 agonism and mitigating nausea and emetic responses via 5-HT3 antagonism—positions M1 as a key player in the clinical efficacy of Mosapride. For researchers and drug development professionals, the study of such active metabolites is a critical component of preclinical and clinical characterization, offering deeper insights into a drug's complete pharmacological footprint and potential for polypharmacology. Future in vitro studies could further delineate the binding kinetics and functional activity of M1 at a wider range of receptors to fully elucidate its pharmacological profile.

References

-

PubMed. Pharmacological Effects of the New Gastroprokinetic Agent Mosapride Citrate and Its Metabolites in Experimental Animals. Available from: [Link]

-

PubMed. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Available from: [Link]

-

Scilit. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC–ESI-MS/MS. Available from: [Link]

-

Semantic Scholar. Pharmacokinetics of the gastroprokinetic agent mosapride citrate after single oral administration in horses. Available from: [Link]

-

NIH. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC. Available from: [Link]

-

ResearchGate. Pharmacokinetics of the Gastroprokinetic Agent Mosapride Citrate after Single Oral Administration in Horses | Request PDF. Available from: [Link]

-

ResearchGate. Proposed metabolic profile of mosapride in humans. Available from: [Link]

-

ResearchGate. Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers | Request PDF. Available from: [Link]

-

PubMed. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. Available from: [Link]

-

Zynapte RxHive. Mosapride. Available from: [Link]

-

NIH. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC. Available from: [Link]

-

PubMed. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Available from: [Link]

-

PubMed. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Available from: [Link]

-

ResearchGate. Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Available from: [Link]

- Google Patents. CN111349052B - Synthesis method of mosapride citrate.

-

PubMed. Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors in Guinea Pig Ileum. Available from: [Link]

Sources

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 3. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Des-5'-chloro-4-fluorobenzyl Mosapride | 170799-30-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Theoretical Activity of Des-5'-chloro-4-fluorobenzyl Mosapride

Executive Summary

This technical guide provides a comprehensive theoretical assessment of Des-5'-chloro-4-fluorobenzyl Mosapride, a novel analogue of the gastroprokinetic agent Mosapride. Mosapride exerts its therapeutic effects primarily through agonism at the serotonin 5-HT4 receptor.[1][2] Its principal active metabolite, Des-4'-fluorobenzyl Mosapride, provides a key reference point for understanding structure-activity relationships.[3][4] This document extrapolates from the known pharmacology of Mosapride and the principles of medicinal chemistry to predict the pharmacodynamic and pharmacokinetic profile of Des-5'-chloro-4-fluorobenzyl Mosapride. We hypothesize that the addition of a chlorine atom to the benzyl moiety will modulate receptor affinity and metabolic stability. This guide outlines the theoretical basis for this hypothesis, details a robust experimental framework for its validation—encompassing in silico modeling and in vitro assays—and provides the causal logic behind each proposed step, establishing a self-validating system for investigation.

Introduction

Overview of Mosapride: A 5-HT4 Receptor Agonist

Mosapride is a selective 5-HT4 receptor agonist used clinically to enhance gastrointestinal (GI) motility.[1][5] Its mechanism of action is centered on the activation of 5-HT4 receptors located on presynaptic cholinergic neurons within the myenteric plexus.[1] This activation stimulates the release of acetylcholine, which in turn promotes coordinated smooth muscle contractions and enhances gastric emptying and overall peristalsis.[1][6] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR); its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[3][6][7] While potent at the 5-HT4 receptor, Mosapride also exhibits weak antagonist activity at the 5-HT3 receptor, which may contribute to its therapeutic profile.[2][3][8]

Rationale for Investigating Des-5'-chloro-4-fluorobenzyl Mosapride

The study of drug analogues is fundamental to optimizing therapeutic efficacy and safety. Mosapride is primarily metabolized by the cytochrome P450 enzyme CYP3A4 via N-dealkylation, yielding its main active metabolite, Des-4'-fluorobenzyl Mosapride.[9] The activity of this metabolite underscores the importance of the core benzamide-morpholine structure for 5-HT4 receptor interaction.

The subject of this guide, Des-5'-chloro-4-fluorobenzyl Mosapride, introduces a specific structural modification: the addition of a chlorine atom at the 5-position of the benzyl ring. This modification is not arbitrary. It represents a targeted bioisosteric replacement of hydrogen with chlorine, a common strategy in medicinal chemistry to probe and modulate a compound's properties.[10][11] The objective is to investigate how this alteration impacts receptor binding, functional activity, and metabolic stability compared to the parent drug and its primary metabolite.

The Bioisosteric Impact of Chlorine Substitution

The substitution of hydrogen with a halogen atom can profoundly alter a molecule's physicochemical properties. In this case, replacing a hydrogen with a chlorine atom on the benzyl ring is expected to induce several key changes:

-

Steric Profile: Chlorine has a larger van der Waals radius (1.74 Å) compared to hydrogen (1.20 Å), introducing additional bulk that could influence the ligand's fit within the receptor's binding pocket.[12]

-

Electronic Effects: Chlorine is an electronegative, electron-withdrawing group. This alters the electronic distribution of the aromatic ring, which can affect key interactions with receptor residues, such as pi-stacking or hydrogen bonding.[11][13]

-

Lipophilicity: Chlorinated compounds are typically more lipophilic than their non-chlorinated or fluorinated counterparts.[12][14] This increased lipophilicity can impact membrane permeability, plasma protein binding, and the potential for the compound to cross the blood-brain barrier. It may also influence the rate and pathway of metabolic breakdown.

Predicted Pharmacodynamics

Theoretical Interaction with the 5-HT4 Receptor

The affinity and efficacy of the new analogue at the 5-HT4 receptor will be dictated by how the 5-chloro-4-fluorobenzyl moiety interacts with the ligand-binding domain. We predict that the increased lipophilicity and steric bulk from the chlorine atom could enhance van der Waals interactions within a hydrophobic sub-pocket of the receptor, potentially increasing binding affinity (Ki). Conversely, the altered steric and electronic profile could disrupt an optimal binding conformation, leading to decreased affinity. The functional outcome (agonist efficacy) is dependent on the ligand's ability to induce the conformational change in the receptor required for Gs protein coupling and subsequent cAMP production.[7]

The canonical signaling pathway initiated by 5-HT4 receptor agonism is illustrated below.

Caption: Predicted 5-HT4 receptor Gs signaling pathway upon agonist binding.

Predicted Selectivity Profile

Mosapride possesses a secondary, weaker antagonistic effect on 5-HT3 receptors.[3][8] It is plausible that Des-5'-chloro-4-fluorobenzyl Mosapride will retain this characteristic. The structural modifications are distant from the core benzamide pharmacophore typically associated with 5-HT3 activity. Therefore, we predict the selectivity profile will remain largely unchanged, with primary activity at the 5-HT4 receptor. However, this must be confirmed experimentally, as subtle changes can have unexpected effects on off-target binding.

Predicted Pharmacokinetics and Metabolism

Absorption and Distribution

The predicted increase in lipophilicity due to the chlorine atom may enhance the rate and extent of oral absorption.[12] It could also lead to a larger volume of distribution and increased binding to plasma proteins.

Metabolic Profile